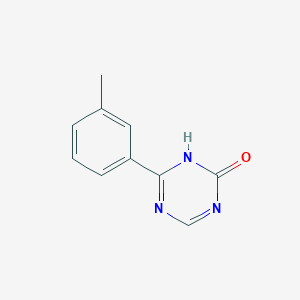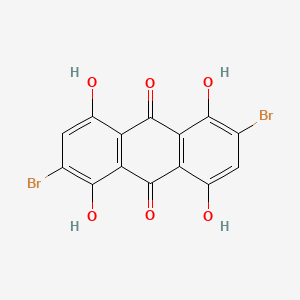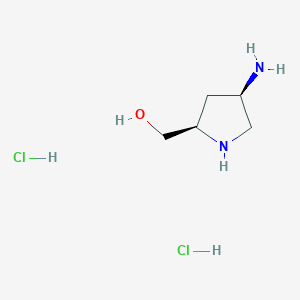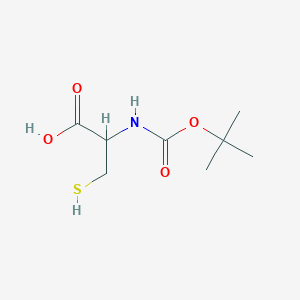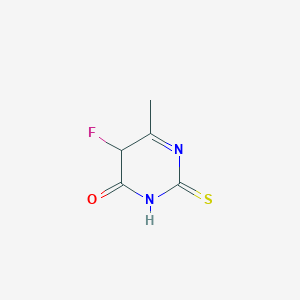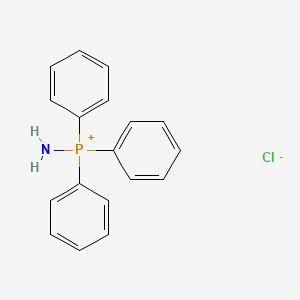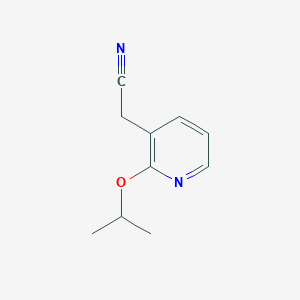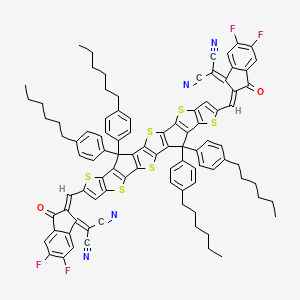
F8IC/Ixic-4F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F8IC/Ixic-4F is a fused-ring electron acceptor with a lower bandgap and higher electron mobility. This compound has gained significant attention in the field of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to its unique properties, including high thermal stability and efficient charge transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include small molecule acceptors and amino group donors.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the successful formation of the fused molecule.
Purification: The final product is purified using techniques such as column chromatography to obtain high-purity F8IC/Ixic-4F.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the synthetic routes while maintaining strict quality control measures. The process includes:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Automation: Implementing automated systems for precise control of reaction conditions.
Quality Control: Conducting rigorous quality control tests to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
F8IC/Ixic-4F undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound.
Scientific Research Applications
F8IC/Ixic-4F has a wide range of scientific research applications, including:
Organic Photovoltaics (OPVs): The compound is used as an electron acceptor in OPVs, contributing to high power conversion efficiencies and improved device performance.
Organic Field-Effect Transistors (OFETs): This compound is utilized in OFETs due to its high electron mobility and thermal stability.
Photodetectors: The compound is employed in photodetectors for its ability to achieve high sensitivity and ultrafast response speeds.
Biochemical Detection: this compound is used in biochemical detection applications due to its unique electronic properties.
Mechanism of Action
The mechanism by which F8IC/Ixic-4F exerts its effects involves:
Charge Transport: The compound facilitates efficient charge transport due to its high electron mobility.
Molecular Targets: this compound interacts with specific molecular targets in OPVs and OFETs, enhancing device performance.
Pathways Involved: The pathways involved include electron transfer and charge separation, which are critical for the functioning of OPVs and OFETs.
Comparison with Similar Compounds
F8IC/Ixic-4F can be compared with other similar compounds, such as:
Uniqueness
This compound stands out due to its enhanced thermal stability and efficient charge transport, making it a preferred choice for high-performance OPVs and OFETs .
Properties
Molecular Formula |
C94H76F4N4O2S6 |
|---|---|
Molecular Weight |
1562.0 g/mol |
IUPAC Name |
2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C94H76F4N4O2S6/c1-5-9-13-17-21-53-25-33-59(34-26-53)93(60-35-27-54(28-36-60)22-18-14-10-6-2)79-85-75(43-63(105-85)41-69-77(57(49-99)50-100)65-45-71(95)73(97)47-67(65)83(69)103)107-87(79)89-81(93)91-92(109-89)82-90(110-91)88-80(86-76(108-88)44-64(106-86)42-70-78(58(51-101)52-102)66-46-72(96)74(98)48-68(66)84(70)104)94(82,61-37-29-55(30-38-61)23-19-15-11-7-3)62-39-31-56(32-40-62)24-20-16-12-8-4/h25-48H,5-24H2,1-4H3/b69-41+,70-42+ |
InChI Key |
BFLJLAVYRNEQEZ-NUXUHFSFSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(SC4=C3SC5=C4C(C6=C5SC7=C6SC(=C7)/C=C\8/C(=O)C9=CC(=C(C=C9C8=C(C#N)C#N)F)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=C2C2=C(S1)C=C(S2)/C=C\1/C(=O)C2=CC(=C(C=C2C1=C(C#N)C#N)F)F)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C1=C(S7)C=C(S1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)SC1=C3SC(=C1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



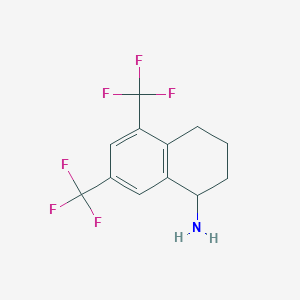
![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)

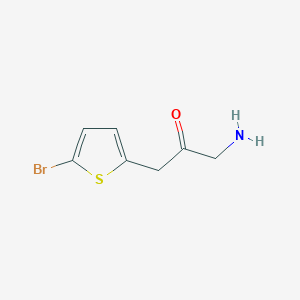
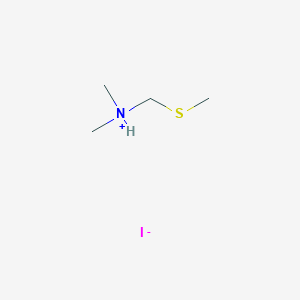
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
